Trunculin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trunculin A is a natural product found in Latrunculia brevis with data available.

Applications De Recherche Scientifique

Cell Biology and Molecular Research

Latrunculin A is extensively utilized in cell biology to study the dynamics of the cytoskeleton. Its ability to disrupt actin filaments allows researchers to investigate cellular processes such as:

- Cell Migration : By inhibiting actin polymerization, LatA can help elucidate the role of the cytoskeleton in cell motility.

- Endocytosis and Phagocytosis : LatA has been shown to inhibit phagocytosis, providing insights into immune responses and cellular uptake mechanisms .

- Cell Shape and Morphology : The compound induces reversible morphological changes in cells, making it useful for studying the structural roles of actin .

2.1. Cloning Efficiency Enhancement

Research has demonstrated that Lathis compound can improve the birth rate of cloned mice by optimizing somatic cell nuclear transfer (SCNT) protocols. In a study, treating reconstructed oocytes with LatA instead of cytochalasin B resulted in a higher success rate for embryo development . This application highlights its potential in reproductive technologies.

2.2. Glaucoma Treatment

Lathis compound has shown promise in treating ocular conditions such as glaucoma. It modulates actin organization in trabecular meshwork cells, potentially improving outflow facility and reducing intraocular pressure. Studies indicate that low doses of LatA can prevent dexamethasone-induced changes in these cells, suggesting therapeutic benefits for steroid-induced glaucoma .

Research Tool in Pharmacology

Lathis compound serves as a critical reagent in pharmacological studies aimed at understanding drug interactions with the cytoskeleton. Its ability to sequester G-actin allows researchers to assess how various compounds affect actin dynamics and cellular functions .

Case Studies and Experimental Findings

Analyse Des Réactions Chimiques

Ring-Closing Alkyne Metathesis (RCAM)

A catalytic RCAM strategy was employed to construct the macrocyclic core. Molybdenum-based catalysts enabled efficient alkyne cyclization, achieving a 14-membered ring precursor. Subsequent functionalization introduced the thiazolidinone group .

Macrolactonization

A convergent synthesis route utilized a stereoselective Julia–Kocienski olefination to assemble the carbon backbone. Key steps included:

- Epoxide opening with a thiol nucleophile to establish the thiazolidinone ring.

- Macrolactonization via Yamaguchi esterification to form the 16-membered lactone .

Stereochemical Challenges

The C-15 and C-17 stereocenters were established using Sharpless asymmetric epoxidation and Evans aldol reactions, respectively .

C-17-O-Carbamate Derivatives

Reaction of Lathis compound with isocyanates under reflux conditions yielded carbamate derivatives with improved anti-cancer activity :

| Derivative | R Group | Anti-Invasive Activity (IC₅₀) |

|---|---|---|

| 4 | 2-Chloroethyl | 2.5× more active than Lathis compound |

| 5 | Phenyl | 5× more active than Lathis compound |

| 6 | Benzyl | Less active than parent compound |

Conditions: Toluene, triethylamine, 60°C, 12h .

Semisynthetic Analogues

- 16-epi-Latrunculin B : Epimerization at C-16 reduced actin-binding affinity .

- N-Alkylated Derivatives : Showed complete loss of actin inhibition, highlighting the importance of the thiazolidinone moiety .

Actin-Binding Interactions and Stoichiometry

Lathis compound binds monomeric G-actin in a 1:1 complex, inhibiting polymerization. Key findings include:

| Parameter | Value | Source |

|---|---|---|

| Equilibrium dissociation (K<sub>d</sub>) | 0.2–0.4 µM | |

| Inhibition of nucleotide exchange | ~90% at 1 µM | |

| Actin depolymerization rate | Complete in 10 min (1 µM) |

The toxin’s carbonyl oxygen forms hydrogen bonds with Arg-210 in actin’s nucleotide-binding cleft, stabilizing the complex .

Stability and Solubility Considerations

Propriétés

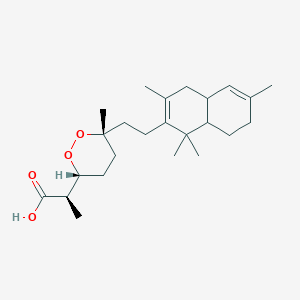

Numéro CAS |

105969-64-0 |

|---|---|

Formule moléculaire |

C24H38O4 |

Poids moléculaire |

390.6 g/mol |

Nom IUPAC |

(2R)-2-[(3R,6R)-6-methyl-6-[2-(1,1,3,6-tetramethyl-4a,7,8,8a-tetrahydro-4H-naphthalen-2-yl)ethyl]dioxan-3-yl]propanoic acid |

InChI |

InChI=1S/C24H38O4/c1-15-7-8-20-18(13-15)14-16(2)19(23(20,4)5)9-11-24(6)12-10-21(27-28-24)17(3)22(25)26/h13,17-18,20-21H,7-12,14H2,1-6H3,(H,25,26)/t17-,18?,20?,21-,24-/m1/s1 |

Clé InChI |

BGJFOTULBGQTPJ-RFYXGITPSA-N |

SMILES |

CC1=CC2CC(=C(C(C2CC1)(C)C)CCC3(CCC(OO3)C(C)C(=O)O)C)C |

SMILES isomérique |

CC1=CC2CC(=C(C(C2CC1)(C)C)CC[C@@]3(CC[C@@H](OO3)[C@@H](C)C(=O)O)C)C |

SMILES canonique |

CC1=CC2CC(=C(C(C2CC1)(C)C)CCC3(CCC(OO3)C(C)C(=O)O)C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.